Mono-POC Isopropyl Tenofovir

Beschreibung

Evolution of Nucleotide Analog Prodrug Strategies in Antiviral Research

Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy, effectively inhibiting viral replication. acs.orgekb.eg However, their inherent polarity, particularly the negatively charged phosphate (B84403) or phosphonate (B1237965) groups, restricts their ability to cross cell membranes, leading to poor oral bioavailability. nih.govnih.gov To overcome this limitation, researchers have developed various prodrug strategies. acs.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body. mdpi.com This approach has been pivotal in enhancing the therapeutic potential of nucleotide analogs. acs.orgmdpi.com

Early antiviral research in the mid-20th century laid the groundwork for these advancements. mdpi.com The development of prodrugs for nucleotide analogs aims to mask the polar phosphonate group, thereby increasing lipophilicity and facilitating passive diffusion across the intestinal mucosa and into target cells. nih.gov Over the years, these strategies have evolved, leading to the creation of more efficient and targeted drug delivery systems. nih.gov

Structural Overview of Key Tenofovir (B777) Prodrugs Employing POC Esterification (e.g., Tenofovir Disoproxil, Tenofovir Alafenamide)

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor. drugbank.com However, its therapeutic efficacy is limited by low oral bioavailability. nih.govnih.gov To address this, two key prodrugs utilizing isopropyloxycarbonyloxymethyl (POC) esterification have been developed: Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF). patsnap.comtga.gov.au

Tenofovir Disoproxil Fumarate (TDF): TDF is a bis-POC prodrug of tenofovir, meaning it has two POC moieties attached to the phosphonate group. derpharmachemica.comwikipedia.org This esterification masks the negative charges of the phosphonate, significantly improving its oral absorption. nih.govwikipedia.org

Tenofovir Alafenamide (TAF): TAF is a newer generation prodrug of tenofovir. patsnap.comresearchgate.net It is designed to be more stable in plasma, allowing for more efficient delivery of tenofovir into target cells, such as hepatocytes and lymphocytes. tga.gov.auresearchgate.net This results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284), at lower doses compared to TDF. patsnap.comresearchgate.net

Fundamental Rationale for Prodrug Design in Enhancing Intracellular Nucleotide Delivery

The primary goal of designing prodrugs for nucleotide analogs like tenofovir is to overcome their poor cell permeability. nih.gov The negatively charged phosphonate group of tenofovir hinders its ability to passively diffuse across the lipid bilayers of cell membranes. nih.govnih.gov

Conceptual Framework of Multi-Step Prodrug Bioconversion Pathways

The conversion of tenofovir prodrugs into the active tenofovir diphosphate is a multi-step enzymatic process. patsnap.com In the case of TDF, the process begins with the hydrolysis of the two POC ester groups. mdpi.compatsnap.com

The cleavage of the first ester group results in the formation of an intermediate metabolite, Mono-POC tenofovir. researchgate.net Subsequent cleavage of the second ester group yields the parent drug, tenofovir. researchgate.net This process releases byproducts such as isopropanol, carbon dioxide, and formaldehyde. researchgate.net

Once tenofovir is released within the cell, it is phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP). mdpi.compatsnap.com TFV-DP then acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of the growing viral DNA and suppression of viral replication. mdpi.compatsnap.com

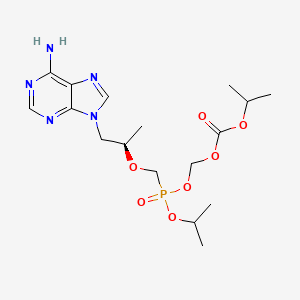

The compound at the center of this article, Mono-POC Isopropyl Tenofovir , is chemically known as O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate. derpharmachemica.com It is considered an intermediate and a related substance in the synthesis and metabolism of tenofovir disoproxil. derpharmachemica.comresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20)/t13-,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJDJJPKNNEZLC-SGSXECEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858141 | |

| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-40-7 | |

| Record name | Propan-2-yl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mono-POC Isopropyl Tenofovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040YAR2IE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Pathways for Formation of Mono Poc Isopropyl Tenofovir

Synthetic Precursors and Starting Materials for Tenofovir (B777) Nucleotide Analogs (PMPA)

The core structure of Tenofovir is (R)-9-[2-(phosphonomethoxy)propyl]adenine, commonly referred to as PMPA. The synthesis of this crucial nucleotide analog begins with simpler, often commercially available, starting materials.

A common retrosynthetic analysis of PMPA identifies several key precursors that can be sourced from high-volume raw materials. semanticscholar.org These include:

Adenine (B156593): A fundamental component of the final molecule. acs.orgresearchgate.net However, to improve market robustness due to fluctuating prices, routes that avoid using adenine as a direct starting material have been developed. semanticscholar.org

(R)-Propylene Carbonate: This chiral molecule is used to introduce the stereocenter in the propyl chain of Tenofovir. acs.org

Diaminomalononitrile: An acyclic precursor that can be used in a four-step protocol to synthesize Tenofovir, offering a pathway for vertical integration for manufacturers. semanticscholar.orgacs.orgchemrxiv.org

L-Threonine and L-Alanine: These amino acids can serve as starting materials for the synthesis of PMPA. researchgate.net

Chloroacetone: This can be used as a starting material, which is then subjected to yeast fermentation and reduction to yield chiral chloropropanol. google.com

Alternative synthetic strategies have been developed to circumvent the use of expensive or problematic reagents. For instance, one improved route begins with diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide, and trimethylorthoformate (TMOF) to yield a formimidate intermediate. semanticscholar.org This is then reacted with (R)-1-aminopropan-2-ol to eventually form (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile (HPI), a key intermediate. semanticscholar.org

| Precursor/Starting Material | Role in Synthesis | Reference |

| Adenine | Provides the purine (B94841) base of Tenofovir. | acs.orgresearchgate.net |

| (R)-Propylene Carbonate | Introduces the chiral center. | acs.org |

| Diaminomalononitrile | Acyclic precursor for an alternative synthetic route. | semanticscholar.orgacs.orgchemrxiv.org |

| L-Threonine / L-Alanine | Amino acid starting materials. | researchgate.net |

| Chloroacetone | Starting material for enzymatic synthesis of a chiral intermediate. | google.com |

| Diaminomaleonitrile (DAMN) | Alternative acyclic precursor. | semanticscholar.org |

| (R)-1-aminopropan-2-ol | Reactant in the formation of an imidazole (B134444) intermediate. | semanticscholar.org |

Esterification Reactions in the Derivatization of Tenofovir to Bis-POC Prodrugs

To enhance the oral bioavailability of Tenofovir, its phosphonic acid group is often esterified to form a prodrug, most notably Tenofovir Disoproxil. This involves the introduction of two isopropyloxycarbonyloxymethyl (POC) groups.

The esterification of the phosphonic acid of PMPA is typically achieved through an alkylative esterification process. acs.org The key reactant for introducing the POC group is chloromethyl isopropyl carbonate (CMIC) . semanticscholar.orgacs.orgfrontiersin.org

The reaction is generally carried out in the presence of a base in a suitable solvent. google.com Common bases include triethylamine (B128534) and diisopropylamine. google.com The reaction can be performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). acs.orggoogle.com To improve the yield and minimize the formation of impurities, a phase transfer catalyst can be employed. google.com

The reaction conditions are typically controlled, with temperatures ranging from 25-80°C, and reaction times of 5-15 hours. google.com

| Reactant/Catalyst | Function | Reference |

| Chloromethyl isopropyl carbonate (CMIC) | Provides the isopropyloxycarbonyloxymethyl (POC) group. | semanticscholar.orgacs.orgfrontiersin.org |

| Triethylamine / Diisopropylamine | Acts as a base to facilitate the reaction. | google.com |

| N,N-dimethylformamide (DMF) / N-methylpyrrolidone (NMP) | Solvents for the reaction. | acs.orggoogle.com |

| Phase Transfer Catalyst | Improves reaction yield and reduces impurities. | google.com |

During the esterification process, both mono- and bis-esterified products can be formed. The initial alkylation of the phosphonic acid to the monoester, Mono-POC Isopropyl Tenofovir, is significantly faster than the subsequent conversion to the diester, Bis-POC Tenofovir. acs.org

The selectivity between mono- and bis-esterification can be influenced by several factors, including the reaction conditions and the stoichiometry of the reactants. By carefully controlling these parameters, it is possible to favor the formation of the desired bis-ester prodrug. acs.orggoogle.com For instance, using a sufficient excess of chloromethyl isopropyl carbonate and allowing for adequate reaction time will drive the reaction towards the formation of the bis-ester. acs.org

Conversely, by manipulating the reaction conditions, such as controlling the amount of the esterifying agent and the reaction time, it is possible to isolate the mono-ester as the primary product. google.com The different solubilities of the mono- and bis-esters can also be exploited for their separation. google.com

Reactants and Catalytic Conditions for Isopropyloxycarbonyloxymethyl (POC) Group Introduction

This compound as a Direct Synthetic Intermediate

This compound is a key intermediate in the synthesis of Tenofovir Disoproxil. derpharmachemica.comchemicalbook.com The formation of the bis-ester prodrug proceeds through the mono-ester intermediate. acs.org In a typical synthesis, the phosphonic acid of Tenofovir is first esterified to form this compound, which is then further esterified to yield the final bis-ester product. acs.org

In some synthetic procedures, this compound is not isolated but is formed in situ and directly converted to the bis-ester. acs.org However, methods have been developed for the specific synthesis and isolation of this compound, which can then be used as a starting material for the synthesis of other Tenofovir derivatives or as a reference standard for impurity profiling. google.comderpharmachemica.com

Formation of this compound as a Process-Related Impurity

Due to the nature of the esterification reaction and the potential for incomplete reaction or subsequent hydrolysis, this compound is a common process-related impurity found in the final Tenofovir Disoproxil Fumarate (B1241708) active pharmaceutical ingredient (API). researchgate.net Its presence needs to be monitored and controlled to ensure the quality and purity of the drug product.

The ester bonds of the POC groups in Tenofovir Disoproxil are susceptible to hydrolysis. This can occur during the synthesis, workup, and even during storage if not handled properly. The hydrolysis of Bis-POC Tenofovir proceeds in a stepwise manner, first yielding this compound and then, upon further hydrolysis, Tenofovir itself. nih.govtandfonline.com

Kinetic studies have shown that the decomposition of Bis-POC PMPA follows pseudo-first-order kinetics, with the corresponding mono-POC ester being the only observable degradation product across a range of pH values. nih.govtandfonline.com The hydrolysis can be catalyzed by both acid and base. The rate of hydrolysis is pH-dependent, with the molecule being relatively stable at acidic pH but more prone to degradation at neutral to basic pH. researchgate.net

During the synthetic workup, exposure to aqueous conditions, especially at non-optimal pH, can lead to the partial hydrolysis of the bis-ester back to the mono-ester. researchgate.net Therefore, careful control of pH and minimization of exposure to water are crucial to prevent the formation of this impurity.

Influence of Reaction Conditions and Residual Reagents (e.g., Chloromethyl Isopropyl Carbonate) on Impurity Profile

The formation of this compound as an impurity during the synthesis of Tenofovir Disoproxil Fumarate (TDF) is significantly influenced by specific reaction conditions and the presence of residual reagents. derpharmachemica.comacs.org The synthesis of TDF typically involves the esterification of Tenofovir with Chloromethyl Isopropyl Carbonate (CMIC). google.com This process can lead to the generation of several related impurities, including this compound. derpharmachemica.comresearchgate.net

Key factors in the reaction environment that affect the impurity profile include the amount of solvent, water content, and the concentration of reagents. acs.org The selection of an optimal reaction concentration is a critical balance; higher concentrations can lead to increased formation of certain impurities, while greater dilution may require larger quantities of expensive reagents to achieve a satisfactory reaction rate. acs.org

Water content is a major contributor to impurity formation. The presence of water in the reaction mixture can enhance the formation of N-hydroxymethylated impurities. acs.org For instance, when the water content is high (>6000 ppm), these impurities can constitute a significant portion of the product mixture. Conversely, in drier reaction conditions (<500 ppm water), the formation of these byproducts is considerably lower. acs.org Furthermore, residual water remaining after the workup process can lead to the gradual formation of the mono-POC impurity over time. google.com

Residual reagents, particularly unreacted Chloromethyl Isopropyl Carbonate (CMIC), are a primary source of impurities in the final TDF product. google.com CMIC is a known mutagenic compound, and its presence in the final active pharmaceutical ingredient (API) is a safety concern, prompting regulatory bodies to require its levels to be minimized. who.int The reaction between Tenofovir and CMIC can be incomplete, leading to the carry-over of this reagent and the formation of related impurities. derpharmachemica.comgoogle.com The synthesis of this compound can be achieved by reacting the appropriate Tenofovir intermediate with Chloromethyl Isopropyl Carbonate. derpharmachemica.com

| Reaction Parameter | Effect on Impurity Profile | Source |

| Solvent Volume (NMP) | Higher dilution (e.g., 8 volumes) can reduce certain impurities but may slow the reaction, requiring more reagents. Lower dilution (e.g., 1.5-4 volumes) can increase the percentage of N-hydroxymethylated impurities. | acs.org |

| Water Content | High water content (>6000 ppm) significantly increases the formation of N-hydroxymethylated impurities. Residual water can also lead to the formation of mono-POC impurities over time. | acs.orggoogle.com |

| Residual CMIC | Unreacted Chloromethyl Isopropyl Carbonate (CMIC) is a key starting material for the formation of POC-related impurities, including this compound. | derpharmachemica.comgoogle.com |

This table summarizes the influence of key reaction parameters on the impurity profile during Tenofovir Disoproxil Fumarate synthesis.

Degradation Pathways Leading to this compound Formation

This compound can be formed through the degradation of its parent compound, Tenofovir Disoproxil Fumarate (TDF). The chemical structure of TDF, a bis-isopropyloxycarbonylmethyl (bis-POC) prodrug, contains ester linkages that are susceptible to hydrolysis. derpharmachemica.comacs.org This inherent instability in aqueous environments is crucial for its action as a prodrug but also represents a primary pathway for degradation. acs.orgnih.gov

Forced degradation studies under various stress conditions, including acid, alkali, and neutral hydrolysis, have shown that TDF degrades to form several products. nih.govresearchgate.netresearchgate.net The primary degradation pathway involves the hydrolysis of one of the two POC side chains. nih.govnih.gov

This de-esterification process can occur through both abiotic and enzymatic processes, leading to the formation of the monoester intermediate, this compound. nih.gov Hydrolysis of TDF occurs more readily at neutral or alkaline pH. nih.gov Studies have shown that TDF is converted by carboxylesterases to a monoester, mono(POC)TFV (mPTFV), which is then further converted to Tenofovir. nih.gov The formation of this monoester intermediate has been observed to increase in the initial hours of incubation before reaching a plateau, consistent with the saturation of the enzymes involved in TDF hydrolysis. nih.gov

Beyond enzymatic action, thermal stress is another condition that can induce the degradation of TDF and lead to the formation of various degradants, including monoester forms. nih.gov The investigation of TDF under forced thermal degradation at 60°C resulted in the isolation of five distinct degradation products. nih.gov

| Degradation Condition | Pathway | Resulting Product | Source |

| Hydrolysis (Neutral/Alkaline pH) | De-esterification of one POC side chain from Tenofovir Disoproxil. | Tenofovir Monoester (this compound) | nih.gov |

| Enzymatic Action (Carboxylesterases) | Hydrolysis of one ester linkage of the prodrug. | Mono(POC)TFV (mPTFV) | nih.gov |

| Thermal Stress | Heat-induced decomposition of Tenofovir Disoproxil. | Various degradants, including potential monoester forms. | nih.gov |

| Acidic Hydrolysis | Stress degradation by hydrolysis under acidic conditions. | Degradation of TDF, with potential for monoester formation. | researchgate.netresearchgate.net |

This table outlines the primary degradation pathways and conditions that lead to the formation of this compound from Tenofovir Disoproxil Fumarate.

Intracellular Metabolism and Enzymatic Hydrolysis of Tenofovir Prodrugs to Yield Mono Poc Isopropyl Tenofovir

Passive Diffusion and Facilitated Transport Mechanisms of Bis-POC Tenofovir (B777) Prodrugs Across Cellular Membranes

Tenofovir disoproxil, a bis-isopropyloxycarbonyloxymethyl (bis-POC) ester prodrug of tenofovir, is designed to overcome the poor membrane permeability of the parent drug, which is a dianion at physiological pH. asm.orgcardiff.ac.uk The lipophilic nature of the bis-POC moieties facilitates the passive diffusion of the prodrug across cellular membranes. cardiff.ac.uknih.gov This process allows the prodrug to enter target cells, such as lymphocytes and hepatocytes, more readily than tenofovir itself. cardiff.ac.ukcaymanchem.com Studies have shown that this enhanced cellular uptake is a key factor in the increased potency of TDF compared to tenofovir. caymanchem.comresearchgate.net

Sequential Enzymatic De-esterification Cascade

The intracellular activation of bis-POC tenofovir prodrugs is a multi-step enzymatic process. This cascade is responsible for removing the protective ester groups to ultimately release the active tenofovir.

The first step in the intracellular metabolism of TDF is the hydrolysis of one of the two POC ester groups. This reaction is primarily catalyzed by carboxylesterases (CES), a family of enzymes abundant in various tissues. nih.govnih.govnih.gov Specifically, human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are key players in this initial de-esterification. nih.govasm.orgasm.org CES1 is predominantly found in the liver, while CES2 is highly expressed in the intestine. nih.govasm.org The action of these esterases on the bis-POC prodrug results in the formation of an intermediate metabolite. nih.govnih.gov

The catalytic activity of these enzymes is crucial, and their tissue-specific expression can influence where the prodrug is activated. nih.gov For instance, the high levels of CES1 in the liver contribute significantly to the hepatic activation of such prodrugs. nih.govasm.org

Following the initial enzymatic cleavage by carboxylesterases, the bis-POC tenofovir prodrug is converted into mono-POC isopropyl tenofovir. nih.govacs.orgresearchgate.net This monoester is an essential and obligatory intermediate in the metabolic pathway. nih.govacs.org Its formation is a critical step that precedes the final release of the parent compound. nih.govnih.gov

The presence of mono-POC tenofovir has been confirmed in various in vitro and in vivo studies. acs.orgresearchgate.netresearchgate.net For example, in studies with Caco-2 cells, a significant portion of the transported compound was recovered as the mono(POC)-PMPA metabolite. acs.orgresearchgate.net

The final step in the intracellular activation cascade is the removal of the remaining POC group from mono-POC tenofovir to release the parent nucleotide, tenofovir (also known as PMPA). nih.govnih.gov This hydrolysis is mediated by phosphodiesterases. nih.govnih.govacs.org Once tenofovir is liberated, it can then be phosphorylated by cellular kinases to its active diphosphate (B83284) form, which is a potent inhibitor of viral reverse transcriptase. asm.orgdrugbank.comnih.gov

Elucidation of Mono-POC Tenofovir as an Obligatory Intermediate Metabolite

Kinetics of Intracellular Prodrug Activation and Metabolite Conversion

The kinetics of the intracellular conversion of tenofovir prodrugs are rapid and efficient. The formation of mono-POC tenofovir is a swift process following the cellular uptake of the bis-POC prodrug. researchgate.netresearchgate.net Studies have shown that mono-POC tenofovir appears quickly in plasma, with a median time to maximum concentration (Tmax) of about 0.5 hours, followed by a rapid decline. researchgate.net

The intracellular accumulation of the active metabolite, tenofovir diphosphate, is significantly enhanced by the prodrug strategy. researchgate.netresearchgate.net The concentration of tenofovir diphosphate inside cells can be over 1,000-fold higher in cells treated with the bis-POC prodrug compared to those treated with unmodified tenofovir. researchgate.netresearchgate.net This highlights the efficiency of the intracellular conversion process. The half-life of tenofovir diphosphate within cells is also notably long. asm.org

Below is a table summarizing the pharmacokinetic parameters of this compound from a study in healthy adults.

| Pharmacokinetic Parameter | Value |

| Median Tmax (hours) | 0.5 (range: 0.25-2) |

| Geometric Mean Half-life (minutes) | 26 (31.0% CV) |

| Cmax (ng/mL) | 131.6 (69.8% CV) |

| AUC0-4 (ng·h/mL) | 93.3 (47.9% CV) |

| Data from a study involving single-dose administration of tenofovir disoproxil fumarate (B1241708). researchgate.net |

Enzyme Specificity and Substrate Selectivity in Prodrug Bioconversion

The enzymes involved in the bioconversion of tenofovir prodrugs exhibit a degree of specificity and selectivity. Carboxylesterases, for instance, show different substrate preferences. CES1 is known to hydrolyze esters with a small alcohol group and a large acyl group, whereas CES2 typically hydrolyzes esters with a large alcohol group and a small acyl group. mdpi.com

In addition to carboxylesterases, other enzymes like cathepsin A have been implicated in the hydrolysis of certain tenofovir prodrugs, such as tenofovir alafenamide (TAF). asm.orgasm.orgnih.gov The relative contribution of these enzymes can be tissue-dependent, based on their expression levels in different cell types. asm.org For example, in the liver, both CES1 and Cathepsin A contribute to the hydrolysis of TAF. nih.govresearchgate.net This enzymatic specificity is a critical factor in the design of prodrugs to target specific tissues or to achieve a desired pharmacokinetic profile. asm.org

Impact of Cellular Environment and Intracellular Enzyme Distribution on Hydrolytic Pathways

The intracellular conversion of tenofovir prodrugs is not a uniform process across all cell types; it is profoundly influenced by the unique biochemical landscape of the cellular environment and the differential expression and localization of key hydrolytic enzymes. The primary enzymes implicated in the initial hydrolysis of tenofovir prodrugs like TDF and tenofovir alafenamide (TAF) are carboxylesterases (CES) and cathepsin A (CatA). mdpi.comnih.govasm.org The relative contributions of these enzymes can vary significantly depending on the cell type and the subcellular compartment, thereby shaping the metabolic pathway and the efficiency of active drug generation.

For instance, in the liver, both CatA and carboxylesterase 1 (CES1) are involved in the hydrolysis of TAF. nih.gov However, their activity is highly dependent on the pH of their environment. nih.gov CatA, which is optimally active in the acidic environment of lysosomes (pH 5.2), exhibits approximately 1,000-fold higher activity compared to CES1, which functions at a more neutral pH (7.2). nih.gov This suggests that despite the lower protein expression of CatA compared to CES1 in the liver, its high catalytic efficiency in its physiological niche may lead to a more significant role in the hepatic activation of TAF than previously thought. nih.gov

The distribution of these enzymes also plays a crucial role. CES1 is abundantly expressed in the liver, while CatA is found in various tissues, including peripheral blood mononuclear cells (PBMCs), which are key targets for HIV. asm.orgnih.govasm.org This differential distribution means that the primary site of prodrug activation can differ. In hepatocytes, CES1 is a major contributor to TAF hydrolysis, whereas in PBMCs, CatA is the principal hydrolase responsible for this activation step. asm.orgnih.govasm.org

The efficiency of prodrug hydrolysis and subsequent formation of intermediates like this compound is directly linked to the abundance and activity of these enzymes. Studies have shown that overexpression of CatA or CES1 in cells leads to a significant increase in the intracellular hydrolysis of TAF. nih.govasm.org Conversely, knocking down CatA expression reduces TAF metabolism. asm.orgasm.org This highlights the direct relationship between enzyme levels and the rate of prodrug activation.

The specific chemical structure of the prodrug also influences which enzymatic pathway is favored. For example, TDF is primarily hydrolyzed by carboxylesterases to form a monoester intermediate, mono(POC)TFV. nih.gov This initial hydrolysis step is saturable, indicating the enzymatic nature of the conversion. nih.gov The subsequent conversion to tenofovir is mediated by phosphodiesterases. nih.gov

The interplay between the cellular environment and enzyme distribution creates a complex and tissue-specific pattern of tenofovir prodrug metabolism. This understanding is crucial for designing more effective prodrugs that can be selectively activated in target cells, thereby enhancing their therapeutic index.

Table 1: Key Enzymes in Tenofovir Prodrug Hydrolysis and Their Cellular Context

| Enzyme | Primary Cellular Location(s) | Optimal pH for Activity | Role in Tenofovir Prodrug Metabolism | Research Findings |

| Carboxylesterase 1 (CES1) | Liver | Neutral (7.2) | Hydrolyzes the ester bonds in TDF and TAF. nih.govasm.org | A major enzyme in the hepatic activation of TAF. nih.govasm.org Its genetic variations can affect the rate of TAF hydrolysis. nih.gov |

| Cathepsin A (CatA) | Lysosomes (ubiquitous), PBMCs | Acidic (5.2) | The primary hydrolase for TAF in PBMCs and plays a significant role in the liver. nih.govasm.orgasm.orgresearchgate.net | Exhibits significantly higher catalytic activity at its physiological pH compared to CES1. nih.gov Its inhibition can significantly reduce TAF metabolism. asm.orgasm.org |

| Phosphodiesterases | Various | --- | Convert the monoester intermediate (mono(POC)TFV) of TDF to tenofovir. nih.gov | A necessary step in the metabolic pathway of TDF following initial hydrolysis by carboxylesterases. nih.gov |

Table 2: Research Findings on the Impact of Cellular Environment on Tenofovir Prodrug Metabolism

| Study Focus | Cell/Tissue Type | Key Finding | Implication |

| Comparative enzyme activity in liver | Human Liver | CatA activity is ~1,000-fold higher than CES1 at their respective physiological pHs. nih.gov | CatA may be a more significant contributor to hepatic TAF activation than previously believed, despite lower protein levels. nih.gov |

| Enzyme overexpression and knockdown | HEK293T and HeLa cells | Overexpression of CatA or CES1 increased TAF hydrolysis, while CatA knockdown decreased it. asm.orgnih.govasm.org | The abundance of these enzymes is a critical determinant of the rate of intracellular prodrug activation. |

| Prodrug metabolism in target cells | Peripheral Blood Mononuclear Cells (PBMCs) | CatA is the major hydrolase responsible for the intracellular activation of TAF in PBMCs. nih.govasm.org | Highlights the cell-type specific nature of prodrug metabolism, crucial for antiviral efficacy in HIV treatment. |

| Hydrolysis of TDF | Vaginal epithelial cells | TDF hydrolysis to mono(POC)TFV is a saturable process mediated by carboxylesterases. nih.gov | The enzymatic capacity for prodrug activation can be a rate-limiting step in certain cell types. |

Analytical Methodologies for Characterization and Quantification of Mono Poc Isopropyl Tenofovir

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of Mono-POC Isopropyl Tenofovir (B777).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Mono-POC Isopropyl Tenofovir. lgcstandards.com Method development and validation are critical to ensure reliable and accurate results. A typical HPLC method involves an Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µ) with a gradient mobile phase. tandfonline.com One such method utilizes a mixture of a buffer solution, acetonitrile, and purified water as mobile phase A, and a solvent mixture with purified water as mobile phase B. tandfonline.com The system operates at a flow rate of 1 mL/min with the column temperature maintained at 40°C and UV detection at 262 nm. tandfonline.com

Validation of these methods is performed according to established guidelines to confirm linearity, precision, accuracy, and robustness. For instance, linearity might be established over a concentration range of 0.5–7.5 ppm with a correlation coefficient of not less than 0.999. tandfonline.com The limit of detection (LOD) and limit of quantification (LOQ) for related substances are also determined to ensure the method's sensitivity. tandfonline.com

A study on the degradation of Tenofovir Alafenamide (TAF) under accelerated conditions (40°C/75% RH) showed that TAF degrades into mono-POC isomers (1.8%) and other products over a 6-month period, highlighting the importance of stability-indicating HPLC methods.

| Parameter | Typical Value/Range |

| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µ) tandfonline.com |

| Mobile Phase A | Buffer solution: Acetonitrile: Purified water (20:02:78) tandfonline.com |

| Mobile Phase B | Solvent Mixture and Purified water (75:25) tandfonline.com |

| Flow Rate | 1 mL/min tandfonline.com |

| Column Temperature | 40°C tandfonline.com |

| Detection Wavelength | 262 nm tandfonline.com |

| Linearity Range | 0.5–7.5 ppm tandfonline.com |

| Correlation Coefficient | ≥ 0.999 tandfonline.com |

Chiral HPLC for Diastereomeric Resolution

This compound exists as a mixture of diastereomers due to the chiral center in the tenofovir moiety and the phosphorus atom. lgcstandards.comlgcstandards.com Chiral HPLC is essential for the separation and resolution of these diastereomers. Polysaccharide-coated chiral stationary phases, such as Chiralpak IA, are often employed for this purpose. A mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1) is commonly used with UV detection at 260 nm. The ability to separate these diastereomers is critical for understanding their individual biological activities and for ensuring the stereochemical purity of the active pharmaceutical ingredient. nih.gov

Mass Spectrometry (MS/MS) for Structural Identification and Sensitive Quantification

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural identification and sensitive quantification of this compound. Electrospray ionization (ESI) is a common ionization technique used for this compound. In one method, the mass-to-charge ratio (m/z) of 404 was monitored for mono(POC)TFV. nih.gov For structural elucidation, high-resolution mass spectrometry can provide accurate mass measurements, which helps in confirming the elemental composition. Fragmentation patterns obtained from MS/MS experiments provide detailed structural information, confirming the connectivity of the different moieties within the molecule. derpharmachemica.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of the compound in complex matrices. asm.orgmdpi.com This technique offers high sensitivity and selectivity, allowing for the detection and quantification of this compound even at very low concentrations. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the structure. veeprho.com For instance, in a related compound, ¹H NMR in CDCl₃ showed characteristic signals for the aromatic protons, the NH₂ group, and the various aliphatic protons of the tenofovir and isopropyl groups. derpharmachemica.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to establish the connectivity between different protons and carbons, providing unambiguous structural assignment. veeprho.com These comprehensive NMR data are often included in the Certificate of Analysis for reference standards. lgcstandards.com

Application as a Reference Standard for Impurity Profiling and Quality Control in Active Pharmaceutical Ingredients (APIs)

This compound is a known impurity in the synthesis of tenofovir prodrugs like Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate (B1241708). derpharmachemica.comresearchgate.net As such, a well-characterized sample of this compound serves as a crucial reference standard for impurity profiling and quality control of these APIs. researchgate.netlgcstandards.comlgcstandards.com Pharmaceutical manufacturers use this reference standard to develop and validate analytical methods for detecting and quantifying this specific impurity in their final products. chemicalbook.com Regulatory bodies require stringent control of impurities, and having a certified reference standard is essential for meeting these requirements. derpharmachemica.com The availability of this standard with a comprehensive Certificate of Analysis, including purity data from HPLC and structural confirmation by NMR and MS, is vital for the pharmaceutical industry. chemicalbook.com

| Application | Purpose | Analytical Technique |

| Impurity Profiling | Identification and quantification of this compound in API batches. | HPLC, LC-MS derpharmachemica.com |

| Quality Control | Ensuring the purity of the final drug product meets regulatory specifications. | HPLC researchgate.net |

| Method Validation | Validating analytical methods for accuracy, precision, and linearity. | HPLC tandfonline.com |

Quantification in Preclinical Biological Matrices (e.g., Cell Lysates, Tissue Homogenates, Organ Perfusions)

The quantification of this compound in various preclinical biological matrices is essential for pharmacokinetic and metabolic studies. nih.gov LC-MS/MS is the preferred method for this application due to its high sensitivity and selectivity, which are necessary for the complex nature of biological samples like cell lysates, tissue homogenates, and organ perfusions. asm.orgnih.gov

In studies investigating the metabolism of tenofovir prodrugs, the formation of this compound as a metabolite is monitored over time. nih.gov For example, in in-vitro studies with intestinal subcellular fractions (S9), the degradation of TDF was assessed by quantifying the appearance of its monoester metabolite. asm.org Similarly, in studies using intravaginal rings delivering Tenofovir Disoproxil Fumarate, the levels of bis(POC)TFV, mono(POC)TFV, and tenofovir were measured in various biological compartments. nih.govscispace.com These studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

Preclinical Research Applications and Mechanistic Investigations Involving Mono Poc Isopropyl Tenofovir

Permeability and Cellular Uptake Studies in In Vitro Models

In vitro models are essential for characterizing the behavior of drug compounds at the cellular level, providing insights into their potential for oral absorption and intracellular activity.

Caco-2 Cell Monolayer Permeation and Efflux Studies

The Caco-2 cell monolayer is a widely used in vitro model that simulates the human intestinal epithelium. Studies using this model have been crucial in understanding the absorption dynamics of tenofovir (B777) prodrugs. When the parent prodrug, bis(isopropyloxycarbonyloxymethyl)-ester of PMPA [bis(POC)-PMPA or TDF], is applied to Caco-2 cell monolayers, it undergoes significant metabolism within the epithelial cells. researchgate.net A substantial portion of the compound recovered on the basolateral side after transport is in the form of the monoester metabolite, mono(POC)-PMPA. researchgate.net This indicates that TDF is absorbed and then rapidly hydrolyzed by intracellular esterases into Mono-POC Isopropyl Tenofovir during its transit through the intestinal cells.

One study investigating the transport of bis(POC)-PMPA across Caco-2 monolayers found that while the parent drug, PMPA (Tenofovir), had a total transport of less than 0.1%, the total transport for the bis(POC)-PMPA prodrug was 2.7%. researchgate.net The majority of the transported compound was identified as the mono(POC)-PMPA metabolite, highlighting the extensive intracellular conversion. researchgate.net

Further studies have examined the role of efflux transporters, such as the multidrug resistance-associated protein 2 (MRP2), on the disposition of TDF and its metabolites. In the Caco-2 model, the inclusion of the MRP inhibitor probenecid (B1678239) did not lead to statistically significant differences in the transport of TDF or its metabolites, including the tenofovir (mono)ester. tandfonline.com This suggests that MRP2 does not play a significant modulatory role in the intestinal disposition of this compound in this model system. tandfonline.com

| Compound | Total Transport (%) | Primary Form Recovered Post-Transport | Reference |

|---|---|---|---|

| PMPA (Tenofovir) | <0.1% | PMPA | researchgate.net |

| bis(POC)-PMPA (TDF) | 2.7% | mono(POC)-PMPA | researchgate.net |

Intracellular Accumulation and Conversion Kinetics in Primary and Immortalized Cell Lines (e.g., PBMCs, HepaRG Cells, HEK293T Cells, MDCKII Cells)

The intracellular conversion of tenofovir prodrugs is fundamental to their antiviral activity. Following oral administration of TDF, this compound is formed as a relatively lipophilic intermediate during the hydrolysis to tenofovir. nih.gov This monoester exhibits significant systemic exposure in humans and is rapidly eliminated. nih.gov Crucially, pharmacokinetic studies have shown that the concentration of this compound is a significant predictor of the intracellular concentrations of the active moiety, tenofovir diphosphate (B83284) (TFV-DP), in peripheral blood mononuclear cells (PBMCs). nih.gov In contrast, plasma tenofovir concentrations did not show a significant association, suggesting that the monoester intermediate facilitates the loading of tenofovir into cells, thereby increasing the exposure to the active diphosphate form. nih.gov

In studies with Madin-Darby Canine Kidney (MDCKII) cells transfected with the MDR1 gene (which codes for the P-glycoprotein efflux pump), the conversion of TDF to its metabolites, Mono-POC Tenofovir and Tenofovir, was minimal. asm.org This indicates that in certain cell types with high efflux pump activity, the prodrug may be expelled before significant intracellular metabolism can occur.

HepaRG cells, which are metabolically more complete and resemble primary human hepatocytes, are also used to study the pharmacological behavior of tenofovir prodrugs. acs.org These cells retain many characteristics of primary hepatocytes, including active transport mechanisms and a broad range of metabolic enzymes, making them a relevant model for investigating hepatic processing. acs.org

| Circulating Moiety | Association with Intracellular TFV-DP | Implication | Reference |

|---|---|---|---|

| Tenofovir Monoester (Mono-POC) | Significant Positive Association | Likely facilitates cellular loading of tenofovir. | nih.gov |

| Tenofovir (Plasma) | No Significant Association | Less predictive of intracellular active metabolite levels. | nih.gov |

Enzyme Inhibition Studies on Prodrug Metabolism In Vitro

The metabolic conversion of TDF to this compound and subsequently to tenofovir is catalyzed by esterases. Understanding the enzymes involved and their potential inhibition is critical for predicting drug-drug interactions.

Effects of Esterase Inhibitors on Mono-POC Tenofovir Generation

The generation of Mono-POC Tenofovir from TDF is a result of ester hydrolysis. In vitro studies using human intestinal subcellular fractions (S9) have confirmed that the major product of TDF degradation is the Mono-POC Tenofovir intermediate. asm.org The involvement of esterases in this process was demonstrated by using inhibitors. The potent esterase inhibitor di-isopropyl fluorophosphate (B79755) significantly reduced the degradation of TDF, thereby inhibiting the formation of its monoester metabolite. asm.org This confirms that esterase activity is the primary mechanism for the initial hydrolysis step. asm.orgnih.gov

Modulation of Prodrug Hydrolysis by Co-administered Agents

Co-administered drugs can potentially interfere with the metabolism of TDF. Studies have shown that certain HIV protease inhibitors (PIs) can inhibit the intestinal ester hydrolysis of TDF. asm.org Ritonavir, a potent PI, caused a dose-dependent decrease in TDF degradation in human intestinal S9 fractions, leading to reduced generation of Mono-POC Tenofovir. asm.org Other PIs also showed inhibitory effects, though typically weaker than ritonavir. asm.org This interaction is important as it can alter the pharmacokinetic profile of tenofovir by slowing down the rate-limiting initial hydrolysis of the prodrug. Another study found that sofosbuvir, when co-administered, did not inhibit the intestinal efflux of TDF but did significantly increase the proportion of absorbed TDF, suggesting a different mechanism of interaction. researchgate.net

| Inhibitor | Effect on TDF Degradation | Mechanism | Reference |

|---|---|---|---|

| Di-isopropyl fluorophosphate | Inhibition | Potent esterase inhibition | asm.org |

| Ritonavir | Dose-dependent decrease | Inhibition of ester hydrolysis | asm.org |

Pharmacological Characterization in Non-Human Animal Models

Animal models provide a systemic context to evaluate the pharmacokinetics of TDF and its metabolites, including this compound. Studies in rats have been used to investigate the role of specific transporters in the elimination of these compounds. After intravenous administration of TDF to rats, the tenofovir (mono)ester is detected in the blood. tandfonline.com In MRP2-deficient rats, the area under the blood concentration-time curve for the tenofovir (mono)ester was significantly increased compared to control rats (0.36 ± 0.03 µM·min⁻¹ vs. 0.15 ± 0.06 µM·min⁻¹). tandfonline.com This was accompanied by a significant decrease in the biliary excretion of the monoester, indicating that the MRP2 transporter is involved in the hepatobiliary elimination of this compound. tandfonline.com

In a sheep model studying the topical vaginal administration of TDF via intravaginal rings, drug levels were analyzed in terms of bis(POC)TFV, mono(POC)TFV, and TFV. researchgate.net The results showed that the prodrug is extensively and rapidly converted, with the majority of the drug in cervicovaginal lavage and tissue being present as the final active form, tenofovir (89% and 91%, respectively). researchgate.net This highlights the efficient local metabolism of the prodrugs to the active agent in relevant tissues. researchgate.net

| Rat Model | Tenofovir (mono)ester AUC (µM·min⁻¹) | Reference |

|---|---|---|

| Control Rats | 0.15 ± 0.06 | tandfonline.com |

| MRP2-Deficient Rats | 0.36 ± 0.03 | tandfonline.com |

Assessment of Metabolite Distribution in Specific Tissues

Preclinical studies in animal models have been crucial in understanding the distribution of this compound and its parent compound, TDF, in various tissues. These investigations have provided valuable insights into how the prodrug and its metabolites are distributed, particularly in tissues relevant to HIV transmission and replication.

Vaginal Tissue in Sheep:

In a comparative pharmacokinetic study in sheep, intravaginal rings (IVRs) releasing either tenofovir or TDF were evaluated over 28 days. While the levels of tenofovir in the cervicovaginal lavage were similar for both groups, the tissue concentrations were dramatically different. The animals that received the TDF-releasing IVRs had vaginal tissue levels of tenofovir that were 86-fold higher than those that received the tenofovir-releasing IVRs.

During these studies, drug levels were analyzed for tenofovir (TFV), this compound [mono(POC)TFV], and bis-isopropyloxycarbonylmethyl tenofovir [bis(POC)TFV]. The results indicated that while over 90% of the residual drug in the used TDF IVRs was the bis(POC)TFV form, the drug was primarily found as tenofovir in the cervicovaginal lavage (89%) and the vaginal tissue (91%). This suggests that the bis(POC)TFV that diffuses into the vaginal tissue is rapidly hydrolyzed to tenofovir. The presence of this compound as an intermediate in this process is implied, though its specific concentrations within the tissue were not detailed in the provided search results.

Liver in Mice:

Studies in mouse models have also contributed to understanding the metabolic fate of tenofovir prodrugs. Research comparing different tenofovir ester prodrugs, including TDF, tenofovir alafenamide fumarate (B1241708) (TAF), and tenofovir amibufenamide fumarate (TMF), has shed light on their pharmacokinetic profiles and how they influence the rebalancing of hepatocellular metabolism.

In a study involving C57BL/6 mice, the bioavailability of these prodrugs was found to be in the order of TMF > TAF > TDF. While the search results highlight the importance of the liver in the metabolism of these prodrugs, specific quantitative data on the distribution of this compound in the liver of mice was not explicitly available. However, it is understood that TDF undergoes first-pass metabolism in the gut and liver, where it is hydrolyzed to tenofovir. This process involves the formation of the this compound intermediate.

Table 1: Distribution of Tenofovir and its Metabolites in Sheep Vaginal Tissue

| Compound | Location | Finding | Source |

| bis(POC)TFV | Used TDF IVRs | >90% of residual drug | |

| Tenofovir | Cervicovaginal Lavage | 89% of drug present | |

| Tenofovir | Vaginal Tissue | 91% of drug present |

Evaluation of Prodrug Conversion in Animal In Vivo Systems

The conversion of TDF to tenofovir is a critical step for its antiviral activity. Animal models have been instrumental in evaluating this process.

In a study using a Caco-2 cell monolayer model, which mimics the intestinal mucosa, the transport of bis(POC)-PMPA (an analog of TDF) was found to be significantly higher than that of PMPA (tenofovir). A substantial portion of the transported compound was the mono(POC)-PMPA metabolite, indicating considerable metabolism during its passage through the cells.

Pharmacokinetic studies in mice demonstrated an oral bioavailability of 20% for bis(POC)-PMPA, with efficient release of the active drug, PMPA. Notably, neither bis(POC)-PMPA nor mono(POC)-PMPA were recovered in the plasma, suggesting a rapid and efficient conversion to the parent drug after oral administration. Similarly, in dogs, the bis-POC form of tenofovir was selected for further development due to its high stability in intestinal homogenate and plasma.

Relationship Between this compound Formation and Intracellular Levels of the Active Triphosphate Metabolite (Tenofovir Diphosphate)

The ultimate goal of tenofovir prodrugs is to deliver tenofovir intracellularly, where it is phosphorylated to its active form, tenofovir diphosphate (TFV-DP). Several studies have investigated the link between the formation of the monoester intermediate and the resulting intracellular concentrations of TFV-DP.

Research has shown that the monoester form of tenofovir, being more lipophilic than tenofovir itself, may penetrate cells more efficiently and thus influence the cellular pharmacology of TFV-DP. In a study with HIV-uninfected adults, plasma concentrations of the tenofovir monoester (TFV-mE) were found to be a significant predictor of intracellular TFV-DP concentrations in both peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS). Specifically, for every 10 ng·h/mL increase in the area under the concentration-time curve (AUC) of TFV-mE, TFV-DP concentrations increased by approximately 4% in both PBMCs and DBS. In contrast, the plasma AUC of tenofovir was not significantly associated with TFV-DP concentrations.

These findings suggest that the monoester intermediate plays a crucial role in cellular loading, thereby increasing the intracellular exposure to the active metabolite, TFV-DP. This is consistent with findings in monkeys, where oral administration of TDF led to approximately 8-fold higher TFV-DP concentrations in lymphoid cells compared to an equivalent subcutaneous dose of tenofovir.

Table 2: Association between Tenofovir Monoester Exposure and Intracellular Tenofovir Diphosphate

| Parameter | Finding | Source |

| TFV-mE AUC and PBMC TFV-DP | Significant positive correlation (p=0.015) | |

| TFV-mE AUC and DBS TFV-DP | Significant positive correlation (p=0.005) | |

| TFV AUC and PBMC TFV-DP | No significant association (p=0.11) | |

| TFV AUC and DBS TFV-DP | No significant association (p>0.99) |

Molecular Modeling and Dynamics Simulations of Prodrug Interaction with Enzymes

While the search results allude to the importance of enzymes in the metabolism of tenofovir prodrugs, specific studies on molecular modeling and dynamics simulations of this compound's interaction with these enzymes were not prominently featured. However, computational studies have been employed to understand the interaction of other related compounds with their target enzymes. For instance, molecular modeling has been used to explain the binding of other nucleotide analogs to the active site of HIV reverse transcriptase. Additionally, molecular dynamics simulations have been used to verify the stability and interaction of other compounds with viral proteases. Such computational approaches could be valuable in elucidating the precise interactions between this compound and the esterase enzymes responsible for its conversion.

Future Research Directions and Unexplored Aspects of Mono Poc Isopropyl Tenofovir

Development of Advanced Analytical Techniques for Ultrasensitive Detection in Complex Biological Systems

The transient nature and low physiological concentrations of Mono-POC Isopropyl Tenofovir (B777) necessitate the development of highly sensitive and specific analytical methods for its detection within complex biological matrices such as plasma, tissues, and cells. While existing methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) have been employed for the quantification of TDF and its metabolites, future research should focus on enhancing detection limits and simplifying sample preparation protocols. asm.orgacs.org

The development of ultrasensitive analytical techniques could involve the exploration of novel ionization sources for mass spectrometry, the use of derivatization agents to enhance the signal of Mono-POC Isopropyl Tenofovir, and the implementation of advanced separation technologies like ultra-high-performance liquid chromatography (UHPLC) and capillary electrophoresis. Furthermore, the creation of specific monoclonal antibodies for use in immunoassays could offer a high-throughput and cost-effective alternative for routine monitoring. Such advancements would enable a more precise characterization of the pharmacokinetic profile of TDF and the intracellular fate of its mono-ester intermediate.

| Analytical Technique | Potential Future Advancements |

| LC-MS/MS | Novel ionization sources, improved fragmentation analysis for structural elucidation. |

| HPLC | Development of new stationary phases for enhanced selectivity, micro- and nano-flow HPLC for increased sensitivity. |

| Immunoassays | Generation of high-affinity monoclonal antibodies specific to this compound. |

| Capillary Electrophoresis | Miniaturization and integration with mass spectrometry for high-efficiency separation and detection. |

Exploration of Alternative Enzymatic Pathways and Non-Enzymatic Degradation in Diverse Biological Milieus

The conversion of TDF to tenofovir is a stepwise hydrolysis process, with this compound being the key intermediate. nih.gov This hydrolysis is known to be mediated by esterases present in plasma and various tissues. asm.org However, the specific enzymes responsible for the formation and subsequent breakdown of this compound are not fully elucidated. Future research should aim to identify and characterize these enzymes. For instance, studies on Tenofovir Alafenamide (TAF), another prodrug of tenofovir, have identified Cathepsin A and Carboxylesterase 1 (CES1) as key players in its intracellular activation. nih.gov Investigating whether these or other hydrolases are involved in the metabolism of TDF and the turnover of its mono-ester intermediate would be a significant step forward.

Furthermore, the non-enzymatic degradation of this compound under various physiological conditions, such as different pH levels, warrants a more detailed investigation. Understanding the stability of this intermediate in diverse biological environments, from the gastrointestinal tract to intracellular compartments, is crucial for optimizing drug delivery and efficacy.

Rational Design of Next-Generation Prodrugs with Optimized Mono-Ester Release and Stability Profiles

The development of tenofovir prodrugs has been a continuous effort to enhance oral bioavailability and target drug delivery while minimizing systemic exposure and associated toxicities. frontiersin.orgfrontiersin.org The transition from TDF to TAF exemplifies the success of rational prodrug design, achieving higher intracellular concentrations of the active metabolite with a lower dose. nih.gov The stability and release kinetics of the mono-ester intermediate are critical parameters in this optimization process.

Future research in this area should focus on the rational design of novel prodrugs where the formation and subsequent conversion of the mono-ester intermediate, such as this compound, are finely tuned. This could involve modifying the promoieties to influence their susceptibility to specific enzymes, thereby controlling the rate and location of drug activation. The goal is to design prodrugs with a "Goldilocks" profile for the mono-ester intermediate: stable enough to reach the target cells but readily cleaved intracellularly to release the active drug. This approach could lead to the development of safer and more effective antiretroviral therapies. acs.orgresearchgate.netresearchgate.netacs.org

| Prodrug Design Strategy | Objective for Mono-Ester Intermediate |

| Enzyme-Targeted Promoieties | Controlled release by specific intracellular enzymes (e.g., Cathepsin A). |

| Modification of Ester Linkages | Optimization of chemical stability to prevent premature hydrolysis. |

| Introduction of Stereocenters | Exploiting stereospecific metabolism for targeted activation. |

Investigation of Stereoisomeric Effects on Metabolic Conversion and Intracellular Fate

The presence of a chiral center in the tenofovir molecule and potentially in the promoieties of its prodrugs introduces the possibility of stereoisomers. Research has shown that stereochemistry can significantly impact the metabolic conversion and antiviral activity of tenofovir prodrugs. nih.govnih.gov For example, different stereoisomers of TAF exhibit distinct metabolic pathways and antiviral potencies. nih.gov

It is, therefore, crucial to investigate the stereoisomeric effects related to this compound. This includes studying whether the enzymatic hydrolysis of TDF to its mono-ester intermediate is stereoselective and whether the subsequent conversion to tenofovir is also influenced by the stereochemistry of the intermediate. A detailed understanding of these stereoisomeric effects will be instrumental in the development of stereochemically pure prodrugs with improved therapeutic indices.

Role of this compound in the Overall Chemical Stability and Shelf-Life of Related Prodrug Formulations

This compound is a known degradation product of TDF, and its formation can impact the chemical stability and shelf-life of pharmaceutical formulations. google.comgoogle.com The hydrolysis of TDF to its mono-ester form is a key degradation pathway, particularly under conditions of high temperature and humidity. google.com This instability can lead to a reduction in the potency of the drug product over time.

Future research should focus on quantifying the impact of this compound formation on the stability of various TDF formulations. This includes developing predictive models for degradation based on storage conditions and formulation composition. Furthermore, strategies to mitigate this degradation, such as the use of specific excipients or novel formulation technologies, should be explored. Ensuring the long-term stability of TDF-containing medicines is critical for their efficacy and accessibility, especially in resource-limited settings. nih.gov

Q & A

Basic Research Questions

Q. What is the structural and functional relationship between Mono-POC Isopropyl Tenofovir and Tenofovir prodrugs?

- Methodological Answer : this compound is a monoester intermediate in the metabolic pathway of Tenofovir prodrugs (e.g., Tenofovir Alafenamide). Its structure includes an isopropyl carbonate ester group attached to the phosphonate moiety, which enhances plasma stability compared to the parent drug. The conversion involves enzymatic hydrolysis by carboxylesterases, followed by spontaneous degradation to release Tenofovir . Analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with mass spectrometry (MS) are used to confirm structural identity and monitor degradation intermediates .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) is widely used for purity assessment (>95% by HPLC) . For trace impurity profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of quantification (LOQ) ≤1 ng/mL is recommended, as validated in pharmacokinetic studies of Tenofovir Alafenamide .

Advanced Research Questions

Q. How does renal impairment affect the pharmacokinetics (PK) of this compound metabolites?

- Methodological Answer : Renal function (measured by creatinine clearance, CLCR) significantly impacts Tenofovir exposure. Population PK modeling shows that patients with severe renal impairment (CLCR <15 mL/min) exhibit a 515% increase in Tenofovir Cmin compared to normal renal function (CLCR=90–149 mL/min) . For this compound, which is a precursor to Tenofovir, dosage adjustments (e.g., extended dosing intervals of 2–3 days in moderate-to-severe CKD) should be guided by iterative PK simulations and therapeutic drug monitoring (TDM) to avoid toxicity .

Q. What enzymatic and non-enzymatic pathways govern the bioconversion of this compound to Tenofovir?

- Methodological Answer : The conversion involves two steps:

- Step 1 : Carboxylesterase-mediated hydrolysis of the isopropyl carbonate ester, yielding mono-POC Tenofovir.

- Step 2 : Non-enzymatic degradation of the remaining ester group via pH-dependent hydrolysis (half-life >7 hours at pH 7.4), releasing Tenofovir and formaldehyde as a byproduct .

Researchers should use in vitro hepatocyte models or plasma stability assays to quantify degradation rates under physiological conditions (pH 2.0–7.4, 37°C) .

Q. How can discrepancies in stability data for this compound under varying pH conditions be resolved?

- Methodological Answer : Stability studies often report conflicting degradation rates due to differences in buffer composition and temperature. A standardized approach includes:

- Experimental Design : Use biorelevant media (e.g., simulated gastric/intestinal fluids) at 37°C.

- Analytical Validation : Monitor degradation products (e.g., formaldehyde via LC-MS) and employ kinetic modeling to predict shelf-life .

For example, Tenofovir prodrugs degrade 2.5-fold faster in acidic conditions (pH 2.0) than neutral, necessitating enteric coatings in oral formulations .

Q. What strategies are effective in mitigating impurity formation during the synthesis of this compound?

- Methodological Answer : Key impurities (e.g., Tenofovir Isopropyl Impurity, CAS 1246812-40-7) arise from incomplete esterification or diastereomeric mixtures. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.